ペルフルオロジグリメ

説明

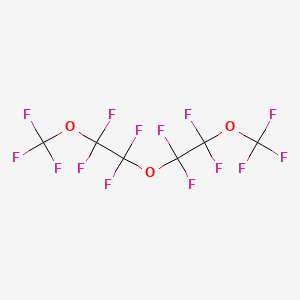

Perfluorodiglyme, also known as Perfluoro (diethylene glycol dimethyl ether), is an artificial organic compound . It exists as a colorless liquid under standard conditions . The molecular weight of Perfluorodiglyme is 386.04 .

Molecular Structure Analysis

Perfluorodiglyme has a molecular weight of 386.04 . The exact molecular structure is not provided in the search results.

Physical And Chemical Properties Analysis

Perfluorodiglyme is a clear liquid . It has a molecular weight of 386.04 . The storage temperature is 2-8°C . Vapor pressures and densities of Perfluorodiglyme have been measured experimentally .

科学的研究の応用

分子シミュレーション

ペルフルオロジグリメは、分子シミュレーションのための全原子力場の開発に使用されてきました . この力場は、液体シミュレーションのための一般的な最適化ポテンシャルである全原子(OPLS-AA)力場に基づいており、実験とab initio量子力学計算と組み合わせて導出されました .

2. 実験的蒸気圧と液体密度の検証 ペルフルオロジグリメの物理的特性(蒸気圧と液体密度など)は、力場を検証し、パーフルオロポリエーテル(PFPE)の物理的特性の理解を深めるために実験的に測定されました .

3. PFPEに固有の相互作用の研究 PFPEに固有の相互作用のために新しいパラメータが導入されました . 新しい力場を使用した分子動力学シミュレーションは、いくつかのPFPEの気相ねじれエネルギーと分子構造について、RHF/6-31G∗レベルでのab initio計算と非常に良い一致を示します .

実験的に決定された密度の再現

この力場は、実験的に決定された密度を正確に再現します . これは、さまざまな条件におけるペルフルオロジグリメの挙動を理解するのに役立つため、重要です。

蒸発エンタルピーの再現

この力場は、実験的蒸気圧から導出された蒸発エンタルピーも正確に再現します . これは、ペルフルオロジグリメの相転移に関連するエネルギー変化を理解する上で重要です。

6. フッ素化が蒸発エンタルピーに与える影響の理解 シミュレーションは、ポリエーテルはフッ素化によって蒸発エンタルピーが大幅に低下することを示唆しています . この現象は、主鎖酸素原子と隣接する分子間の局所的な会合の減少により、液体PFPEの凝集力が低下した結果です .

Safety and Hazards

特性

IUPAC Name |

1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14O3/c7-1(8,3(11,12)22-5(15,16)17)21-2(9,10)4(13,14)23-6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGKVOMJRCQYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O(CF2CF2O)2CF3, C6F14O3 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542616 | |

| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40891-99-4 | |

| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorodiglyme | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

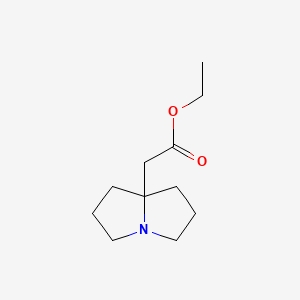

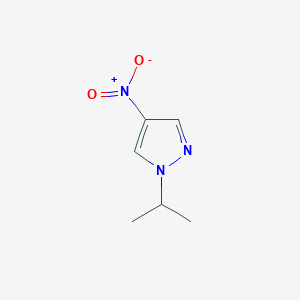

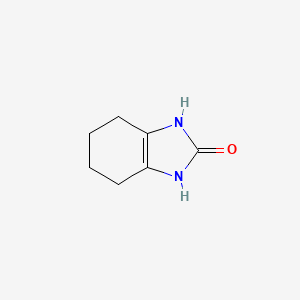

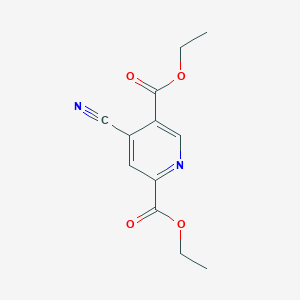

Feasible Synthetic Routes

Q & A

Q1: What insights do molecular simulations provide regarding the properties of perfluorodiglyme?

A2: Molecular dynamics simulations, using an OPLS-AA based force field parameterized for perfluorodiglyme, accurately reproduce experimentally measured densities and enthalpies of vaporization. [] These simulations reveal that fluorination of polyethers, like perfluorodiglyme, leads to a significant decrease in the enthalpy of vaporization compared to their non-fluorinated counterparts. [] This difference is attributed to reduced cohesion within liquid perfluorodiglyme due to weaker localized associations between oxygen atoms in the backbone and surrounding molecules. [] This insight helps explain the distinct behavior of perfluorodiglyme in solution and its suitability for specific applications.

Q2: Can you elaborate on the analytical techniques employed to characterize and validate the use of perfluorodiglyme in research?

A3: Various analytical techniques are crucial for studying perfluorodiglyme's behavior and applications. In the context of microbubble stabilization, acoustical attenuation measurements, static light scattering, and optical microscopy are employed to determine the mean size, size distribution, and stability of the microbubbles. [] Dynamic tensiometry helps understand the adsorption kinetics of DMPC at the interface in the presence of perfluorodiglyme. [] Langmuir monolayer compressions provide insights into the surface pressure and compressibility of the DMPC monolayer with and without perfluorodiglyme. [] For validating molecular dynamics simulations, experimental measurements of vapor pressure and liquid density are crucial for comparison. []

Q3: Are there any known alternatives to perfluorodiglyme in its applications, and what are their comparative advantages or disadvantages?

A4: While the provided research focuses specifically on perfluorodiglyme, other fluorinated ethers with low Ostwald coefficients, like perfluoromonoglyme, are also explored for stabilizing gas emulsions used in imaging. [] Each compound exhibits slightly different properties, influencing factors such as emulsion stability, biocompatibility, and cost. Further research is needed to fully compare and contrast their performance and suitability for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)